8-Methoxyindolizine-7-carboxylic acid
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Overview
Description
8-Methoxyindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatics known for their significant biological and pharmacological properties. The presence of a methoxy group at the 8th position and a carboxylic acid group at the 7th position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyindolizine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the carboxylic acid to acid chlorides.
Major Products:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of acid chlorides and other derivatives.
Scientific Research Applications
8-Methoxyindolizine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase I, leading to anticancer effects .
Comparison with Similar Compounds
Indole: A structurally similar compound with a nitrogen atom in a different position.
Quinoline: Another nitrogen-containing heterocycle with significant biological activity.
Pyridine: A simpler nitrogen-containing aromatic compound.
Uniqueness: 8-Methoxyindolizine-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
8-methoxyindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-9-7(10(12)13)4-6-11-5-2-3-8(9)11/h2-6H,1H3,(H,12,13) |
InChI Key |
WLFOSVHOYYECNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC=C2)C(=O)O |
Origin of Product |
United States |
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